molecular formula C21H23N3O3 B12176204 N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12176204
M. Wt: 365.4 g/mol
InChI Key: LWMPGKWMNDQRSZ-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-13(2)10-20-23-16-6-5-15(12-17(16)24-20)22-21(25)14-4-7-18-19(11-14)27-9-3-8-26-18/h4-7,11-13H,3,8-10H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

LWMPGKWMNDQRSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the construction of the benzimidazole core followed by the introduction of the benzodioxepine moiety. The synthetic route may include the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Substituents: The 2-(2-methylpropyl) group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of Benzodioxepine Ring: The benzodioxepine ring can be constructed through cyclization reactions involving dihydroxy compounds and appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Benzimidazole derivatives are well-documented for their anticancer properties. The compound may inhibit DNA topoisomerases, enzymes crucial for DNA replication and repair, which can lead to cancer cell apoptosis. Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties :
    • Research indicates that benzimidazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell function makes it a candidate for developing new antimicrobial agents .
  • Antiviral Activity :
    • Certain benzimidazole derivatives have shown promise as antiviral agents, particularly against HIV. The mechanism often involves inhibition of viral reverse transcriptase, preventing viral replication .
  • Anti-inflammatory Effects :
    • Some studies suggest that benzimidazole compounds may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases. This application stems from their ability to modulate immune responses and reduce inflammation markers in vitro .

Anticancer Efficacy

A study evaluated the effects of various benzimidazole derivatives on human cancer cell lines (MCF-7 and NCI-H460). The results indicated that compounds with structural similarities to N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibited significant growth inhibition at low micromolar concentrations .

Antimicrobial Screening

In vitro assays demonstrated that derivatives of the benzimidazole structure displayed potent activity against Staphylococcus aureus and Escherichia coli. This antimicrobial activity was attributed to the disruption of bacterial cell wall synthesis .

Comparative Analysis of Benzimidazole Derivatives

The following table summarizes the applications and activities of various benzimidazole derivatives:

Compound NameActivity TypeTarget Organism/Cell LineReference
OmeprazoleProton Pump InhibitorGastric acid secretion
AlbendazoleAnthelminticParasitic nematodes
Hoechst 33258AnticancerVarious cancer cells
This compoundAnticancer/AntimicrobialMCF-7, E. coli

Mechanism of Action

The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(2-methylpropyl)-1H-benzimidazole: A derivative with a similar alkyl substituent.

    3,4-dihydro-2H-1,5-benzodioxepine: The benzodioxepine moiety without the benzimidazole core.

Uniqueness

N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of the benzimidazole and benzodioxepine moieties, which may confer distinct biological activities and chemical properties compared to its individual components or simpler derivatives.

Biological Activity

N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (commonly referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article summarizes the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety and a benzodioxepine framework. The molecular formula is C19H22N2O3, with a molecular weight of approximately 326.39 g/mol. Its structural complexity contributes to its unique biological properties.

Inhibition of Tumor Growth
Research has indicated that Compound A exhibits significant antitumor activity. It operates primarily through the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. Dysfunctional signaling in this pathway is commonly associated with various cancers. In studies involving mouse xenograft models, Compound A effectively suppressed tumor growth at low doses, suggesting a favorable pharmacokinetic profile that enhances its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivitySuppression of tumor growth
PI3K InhibitionDisruption of cancer cell signaling
CytotoxicityInduced apoptosis in cancer cells
Anti-inflammatoryReduced inflammatory cytokine levels

Case Studies and Experimental Findings

  • Tumor Xenograft Model : In vivo studies demonstrated that administration of Compound A led to a significant reduction in tumor size compared to control groups. The compound's ability to maintain low intrinsic clearance rates resulted in prolonged drug exposure, enhancing its efficacy against tumors .
  • Cell Line Studies : In vitro experiments using various cancer cell lines revealed that Compound A induced apoptosis and inhibited proliferation. The compound was particularly effective against breast and colon cancer cells, highlighting its potential as a broad-spectrum anticancer agent .
  • Inflammatory Response : Additional studies indicated that Compound A could modulate immune responses by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models, suggesting potential applications in inflammatory diseases .

Safety and Toxicity Profile

While the therapeutic potential is promising, it is essential to evaluate the safety profile of Compound A. Preliminary toxicity assessments indicate manageable side effects at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand its safety in clinical settings.

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